4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid
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Overview
Description
4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, attached to a benzoic acid moiety
Preparation Methods
The synthesis of 4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine derivatives with acetylenic ketones . The bromination, nitration, and methylation of the pyrazole ring are then carried out using appropriate reagents such as bromine, nitric acid, and methyl iodide, respectively . The final step involves the coupling of the substituted pyrazole with benzoic acid under suitable conditions .
Chemical Reactions Analysis
4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: The pyrazole ring is a versatile scaffold in drug design, and derivatives of this compound may exhibit various biological activities.
Materials Science:
Biological Studies: The compound’s derivatives can be used to study enzyme inhibition and receptor binding due to the presence of the pyrazole ring.
Mechanism of Action
The mechanism of action of 4-({4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules . The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid and (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl tert-butyl carbamate . These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
Molecular Formula |
C12H10BrN3O4 |
---|---|
Molecular Weight |
340.13g/mol |
IUPAC Name |
4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10BrN3O4/c1-7-10(13)11(16(19)20)14-15(7)6-8-2-4-9(5-3-8)12(17)18/h2-5H,6H2,1H3,(H,17,18) |
InChI Key |
ZYVASGYPTDFROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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